2,3-Diaminopropanoic acid dihydrochloride
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Overview
Description
2,3-Diaminopropanoic acid dihydrochloride is a non-proteinogenic amino acid. It is a derivative of 2,3-diaminopropionic acid, which is found in certain secondary metabolites such as zwittermicin A and tuberactinomycin
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diaminopropanoic acid dihydrochloride can be synthesized through the pyridoxal phosphate (PLP) mediated amination of serine . This method involves the use of serine as a starting material, which undergoes amination in the presence of PLP to form 2,3-diaminopropionic acid. The resulting compound is then converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic principles as the laboratory methods. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Diaminopropanoic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in substitution reactions where one or both amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.
Scientific Research Applications
2,3-Diaminopropanoic acid dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-diaminopropanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a precursor to bioactive molecules that exert their effects through various biochemical pathways. For example, it may be involved in the synthesis of antibiotics like zwittermicin A, which target bacterial ribosomes and inhibit protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminobutyric acid: Another non-proteinogenic amino acid with similar structural features.
3-Amino-DL-alanine: A compound with a similar amino acid backbone but different functional groups.
Lysine: A proteinogenic amino acid with two amino groups, similar to 2,3-diaminopropanoic acid.
Uniqueness
2,3-Diaminopropanoic acid dihydrochloride is unique due to its specific structure and the presence of two amino groups on adjacent carbon atoms. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable building block in synthetic chemistry .
Properties
Molecular Formula |
C3H10Cl2N2O2 |
---|---|
Molecular Weight |
177.03 g/mol |
IUPAC Name |
2,3-diaminopropanoic acid;dihydrochloride |
InChI |
InChI=1S/C3H8N2O2.2ClH/c4-1-2(5)3(6)7;;/h2H,1,4-5H2,(H,6,7);2*1H |
InChI Key |
TYEJBZICQABABM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)N)N.Cl.Cl |
Origin of Product |
United States |
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